molecular formula C28H39NO4 B606850 CX08005

CX08005

Número de catálogo: B606850
Peso molecular: 453.6 g/mol
Clave InChI: WOEDXTWDPRNPMZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CX08005: es un compuesto basado en ácido benzoico que atraviesa las membranas celulares. Actúa como un inhibidor potente y competitivo del sustrato de dos protein tirosina fosfatasas: PTP1B (proteína tirosina fosfatasa 1B) y TCPTP (proteína tirosina fosfatasa de células T) . Estas enzimas desempeñan funciones cruciales en la señalización celular y el metabolismo.

Métodos De Preparación

Rutas de Síntesis:: La ruta de síntesis para CX08005 implica el ensamblaje de su estructura molecular. Desafortunadamente, los detalles específicos sobre la vía sintética no están fácilmente disponibles en la literatura.

Producción Industrial:: Del mismo modo, la información sobre los métodos de producción industrial a gran escala para this compound sigue siendo limitada. Los investigadores se centran principalmente en su actividad biológica y aplicaciones.

Análisis De Reacciones Químicas

Reacciones que se Producen:: CX08005 participa en diversas reacciones químicas, incluida la inhibición competitiva del sustrato de PTP1B y TCPTP. Se une al bucle P catalítico de estas enzimas, bloqueando eficazmente su actividad .

Reactivos y Condiciones Comunes:: Los reactivos y condiciones específicos utilizados en la síntesis o modificación de this compound no están bien documentados. Su naturaleza competitiva del sustrato sugiere interacciones con los sitios activos de las PTP.

Productos Principales:: El producto principal de la interacción de this compound con PTP1B y TCPTP es la inhibición de su actividad fosfatasa. Esta inhibición mejora la señalización celular dependiente de la insulina y la captación de glucosa .

Aplicaciones Científicas De Investigación

Insulin Sensitivity Enhancement

Research has demonstrated that CX08005 improves insulin sensitivity in various animal models. In studies involving diet-induced obesity (DIO) mice and KKAy mice, this compound treatment resulted in:

  • Improved insulin tolerance : After administration, the area under the curve (AUC) for insulin tolerance tests decreased significantly, indicating enhanced insulin sensitivity.
  • Reduction in hepatic lipid accumulation : Measurements of hepatic triglyceride levels showed a marked decrease post-treatment .

Case Study: Effects on Non-Alcoholic Fatty Liver Disease (NAFLD)

In a controlled study, this compound was administered to DIO mice over a period of two weeks. The outcomes included:

  • Decreased plasma triglycerides and total cholesterol : This suggests improved lipid metabolism.
  • Enhanced microcirculation : Observations included increased red blood cell velocity and shear rate in hepatic central veins and sinusoids .

Summary of Findings

ParameterBefore TreatmentAfter TreatmentSignificance
AUC (Insulin Tolerance Test)ElevatedDecreasedp < 0.01
Hepatic Triglycerides (mg/g)HighReducedp < 0.01
Plasma Total Cholesterol (mg/dL)ElevatedReducedp < 0.05

Pharmacological Potential

Given its mechanism of action and demonstrated effects on insulin sensitivity and lipid metabolism, this compound holds promise as a therapeutic agent for:

  • Type 2 Diabetes : By enhancing insulin signaling pathways.
  • Non-Alcoholic Fatty Liver Disease : By ameliorating symptoms associated with hepatic lipid accumulation .

Mecanismo De Acción

El mecanismo de CX08005 implica la unión al bucle P catalítico de PTP1B y TCPTP. Al inhibir estas enzimas, mejora la señalización de la insulina y la captación de glucosa . Los objetivos moleculares y las vías descendentes afectadas por this compound siguen siendo un área de investigación activa.

Comparación Con Compuestos Similares

CX08005 destaca por su inhibición dual de PTP1B y TCPTP. Los compuestos similares pueden incluir otros inhibidores de PTP, pero pocos exhiben este perfil competitivo del sustrato.

Actividad Biológica

CX08005 is a novel compound recognized for its role as a competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), which has significant implications for enhancing insulin sensitivity, particularly in models of obesity and metabolic disorders. This article explores the biological activity of this compound, summarizing its mechanism of action, effects on glucose metabolism, and potential therapeutic applications based on diverse research findings.

This compound exhibits competitive inhibition of PTP1B, with an IC50 value ranging from 0.75 to 0.781 μM . The compound binds to the catalytic P-loop of the enzyme, disrupting its phosphatase activity, which is crucial for insulin signaling pathways. By inhibiting PTP1B, this compound enhances insulin receptor signaling, leading to improved glucose uptake in various tissues.

In Vitro Studies

In vitro experiments have demonstrated that this compound significantly enhances insulin-induced glucose uptake in adipocytes (3T3-L1 cells) and myotubes (C2C12 cells). The compound increases the phosphorylation of insulin receptor substrates (IRS) and downstream signaling molecules in hepatocytes, indicating a robust enhancement of insulin sensitivity .

In Vivo Studies

In vivo studies involving diet-induced obese (DIO) mice and KKAy mice provide compelling evidence for the efficacy of this compound:

  • Glucose Tolerance Tests (GTT) : this compound administration improved glucose tolerance in DIO mice in a dose-dependent manner. Mice treated with 50-200 mg/kg/day exhibited significant reductions in blood glucose levels post-glucose challenge .
  • Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) : Treatment with this compound resulted in decreased HOMA-IR values, indicating improved insulin sensitivity .
  • Hyperinsulinaemic-Euglycaemic Clamp : This technique revealed enhanced insulin-stimulated glucose disposal rates in both muscle and fat tissues following this compound treatment .

Effects on Lipid Metabolism

Recent studies have also investigated the impact of this compound on hepatic lipid accumulation and microcirculation dysfunction associated with non-alcoholic fatty liver disease (NAFLD):

  • Reduction in Hepatic Lipids : In KKAy mice, this compound treatment led to a 16.5% reduction in hepatic triglyceride content, as confirmed by biochemical assays and B-ultrasound analysis .
  • Improvement in Microcirculation : The compound ameliorated microcirculatory dysfunction by increasing red blood cell velocity and reducing leukocyte adhesion in hepatic venules, suggesting potential benefits for NAFLD patients .

Summary of Key Findings

Study AspectFindings
IC50 Value 0.75 - 0.781 μM
Mechanism Competitive inhibition of PTP1B
In Vitro Effects Enhanced glucose uptake in adipocytes/myotubes
In Vivo Effects Improved GTT and HOMA-IR in DIO/KKAy mice
Lipid Metabolism Reduced hepatic triglycerides
Microcirculation Increased RBC velocity; reduced leukocyte adhesion

Case Studies

  • Study on Insulin Sensitivity : A study involving DIO mice demonstrated that after two weeks of treatment with this compound at doses of 50 mg/kg/day, there was a significant reduction in blood glucose levels during ITT tests, indicating enhanced insulin sensitivity compared to control groups .
  • NAFLD Implications : Another investigation focused on KKAy mice showed that this compound not only reduced hepatic lipid accumulation but also improved microcirculatory parameters associated with NAFLD, suggesting its potential as a therapeutic agent for metabolic liver diseases .

Propiedades

IUPAC Name

2-[(2-tetradecoxyphenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-17-22-33-26-21-16-15-20-25(26)29-27(30)23-18-13-14-19-24(23)28(31)32/h13-16,18-21H,2-12,17,22H2,1H3,(H,29,30)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEDXTWDPRNPMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CX08005
Reactant of Route 2
Reactant of Route 2
CX08005
Reactant of Route 3
Reactant of Route 3
CX08005
Reactant of Route 4
CX08005
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
CX08005
Reactant of Route 6
Reactant of Route 6
CX08005

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.